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6-(Phosphonomethyl)pyridine-2-Carboxylic Acid

Metallo-β-lactamase inhibition NDM-1 antibiotic resistance

6-(Phosphonomethyl)pyridine-2-carboxylic acid (CAS 142646-16-0; synonym: 6-(phosphonomethyl)picolinic acid, PMPC-1) is a synthetic phosphonate-functionalized pyridine-2-carboxylic acid derivative that functions as a mechanism-based, slow-binding competitive inhibitor of dizinc metalloenzymes. Its molecular architecture—a pyridine-2-carboxylate core substituted at the 6-position with a phosphonomethyl (–CH₂–PO₃H₂) group—enables direct coordination to catalytic zinc ions in both bacterial metallo-β-lactamases (MBLs) and Class II fructose-1,6-bisphosphate (FBP) aldolase.

Molecular Formula C7H8NO5P
Molecular Weight 217.117
CAS No. 142646-16-0
Cat. No. B2424918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phosphonomethyl)pyridine-2-Carboxylic Acid
CAS142646-16-0
Molecular FormulaC7H8NO5P
Molecular Weight217.117
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)CP(=O)(O)O
InChIInChI=1S/C7H8NO5P/c9-7(10)6-3-1-2-5(8-6)4-14(11,12)13/h1-3H,4H2,(H,9,10)(H2,11,12,13)
InChIKeyHIDJRVUSOKZHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid (CAS 142646-16-0): Sourcing Guide for a Dual-Target Phosphonate Chelator with Verified Inhibitory Activity | Supplier & Procurement Reference


6-(Phosphonomethyl)pyridine-2-carboxylic acid (CAS 142646-16-0; synonym: 6-(phosphonomethyl)picolinic acid, PMPC-1) is a synthetic phosphonate-functionalized pyridine-2-carboxylic acid derivative that functions as a mechanism-based, slow-binding competitive inhibitor of dizinc metalloenzymes. Its molecular architecture—a pyridine-2-carboxylate core substituted at the 6-position with a phosphonomethyl (–CH₂–PO₃H₂) group—enables direct coordination to catalytic zinc ions in both bacterial metallo-β-lactamases (MBLs) and Class II fructose-1,6-bisphosphate (FBP) aldolase [1][2]. Two independent crystal structures deposited in the Protein Data Bank (PDB entries 5HH4 and 5HH5) confirm its binding to the IMP-1 (subclass B1) and L1 (subclass B3) MBL active sites at resolutions of 2.00 Å and 1.80 Å, respectively [3][4].

Why Picolinic Acid or Dipicolinic Acid Cannot Substitute for 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid in MBL or Aldolase Inhibition Assays


Simple pyridine carboxylates such as picolinic acid (compound 1) and dipicolinic acid (DPA) lack the potency and mechanistic fidelity required to serve as surrogates for 6-(phosphonomethyl)pyridine-2-carboxylic acid. Against the clinically critical NDM-1 MBL, picolinic acid shows an IC₅₀ exceeding 100 μM, whereas PMPC-1 (3a) achieves an IC₅₀ of 0.374 μM—a greater than 267-fold improvement [1]. DPA, while a metal chelator, demonstrates a documented propensity to strip zinc ions from the active site of NDM-1 and IMP-1, rather than forming the stable ternary enzyme–Zn(II)–inhibitor complex characteristic of the PMPC scaffold [2]. Removal of the phosphonomethyl group (yielding picolinic acid) or replacement with a methyl group (yielding 6-methyl-2-picolinic acid, compound 2) essentially abolishes inhibitory activity against all four tested MBLs (IC₅₀ >100 μM throughout) [1]. These data establish that the 6-phosphonomethyl substituent is not an incremental modification but a structural determinant without which target engagement fails.

Quantitative Differentiation of 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid Against Closest Structural and Functional Analogs


NDM-1 Inhibition Ki: 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid vs. Picolinic Acid – A >1400-Fold Gain in Binding Affinity

Against the clinically prevalent New Delhi metallo-β-lactamase (NDM-1), 6-(phosphonomethyl)pyridine-2-carboxylic acid (compound 3a, PMPC-1) exhibits a Ki of 0.07 ± 0.01 μM under steady-state competitive inhibition conditions [1]. In the same experimental system, the parent scaffold picolinic acid (compound 1), which lacks the phosphonomethyl group, shows an IC₅₀ greater than 100 μM, corresponding to an estimated >1400-fold loss in apparent affinity [1]. The comparator N-(phosphonomethyl)iminodiacetic acid (compound 5, PMIDA), a phosphonate-containing chelator with a distinct iminodiacetic acid core, displays IC₅₀ values in the low-to-sub-μM range against NDM-1 but does not achieve single-digit nanomolar Ki [2].

Metallo-β-lactamase inhibition NDM-1 antibiotic resistance carbapenemase inhibitor

Broad-Spectrum MBL Subclass Coverage: Verified Inhibition Across B1 (IMP-1, VIM-2, NDM-1) and B3 (L1) Enzymes – A Single Scaffold, Four Targets

6-(Phosphonomethyl)pyridine-2-carboxylic acid (3a) inhibits all four MBLs tested with Ki values spanning 0.07–1.1 μM: VIM-2 (0.54 ± 0.05 μM), NDM-1 (0.07 ± 0.01 μM), IMP-1 (1.1 ± 0.2 μM), and L1 (0.5 ± 0.1 μM) [1]. The Ki range across these four structurally divergent enzymes (subclasses B1 and B3) is approximately 16-fold, indicating consistent potency. In contrast, the natural product aspergillomarasmine A (AMA), a known MBL inactivator, attenuates NDM-1 and VIM-2 but is ineffective against IMP-7 and the B3 enzyme AIM, highlighting the restricted spectrum of an alternative metal-sequestering strategy [1]. Picolinic acid (1) shows IC₅₀ >100 μM against IMP-1, NDM-1, and L1 (only measurable inhibition of VIM-2 at 32.2 μM) [1].

Broad-spectrum MBL inhibition IMP-1 VIM-2 L1 cross-class inhibitor

Mechanistic Fidelity: Stable Ternary Complex Formation vs. Metal Stripping – Differentiating PMPCs from Dipicolinic Acid

Crystal structures of 6-(phosphonomethyl)pyridine-2-carboxylic acid bound to IMP-1 (PDB 5HH4, 2.00 Å) reveal that the inhibitor carboxylate and pyridine nitrogen coordinate Zn2 of the binuclear metal site at distances of 2.3 and 2.7 Å, respectively, while the phosphonate group lies 2.6 Å from the nucleophilic hydroxide without displacing it [1]. This contrasts with dipicolinic acid (DPA), which has been demonstrated by NMR, EPR, and equilibrium dialysis to strip zinc ions from the active site of NDM-1, IMP-1, and VIM-2 rather than forming a stable ternary enzyme–Zn(II)–inhibitor complex [2]. In the B3 enzyme L1 (PDB 5HH5, 1.80 Å), the PMPC phosphonate displaces Zn2 to generate a monozinc enzyme while simultaneously displacing the nucleophilic hydroxide—a binding mode not reported for DPA [1].

Mechanism of inhibition metal chelation zinc enzyme ternary complex dipicolinic acid

Class II FBP Aldolase Inhibition: Kinetic Comparison with Dipicolinic Acid and DMPS – Equivalent On-Rate to DMPS but Superior to DPA

Against Class II fructose-1,6-bisphosphate (FBP) aldolase from Mycobacterium tuberculosis, 6-(phosphonomethyl)picolinic acid inhibits the enzyme in a time-dependent, competitive fashion with a second-order rate constant of 270 M⁻¹ s⁻¹, comparable to the thiol-based inhibitor DMPS (273 M⁻¹ s⁻¹) [1]. Dipicolinic acid (DPA), the closest structural analog without the phosphonomethyl group, yields an IC₅₀ of 28 μM under the same assay conditions, whereas DMPS achieves an IC₅₀ of 5.2 μM [1]. Although individual IC₅₀ values for 6-(phosphonomethyl)picolinic acid were not separately tabulated in the primary publication, the second-order rate constant places its kinetic potency in the same rank order as DMPS, the most potent inhibitor in that study [1].

FBP aldolase Mycobacterium tuberculosis antimicrobial target metal-chelating inhibitor enzyme kinetics

Eukaryotic Cell Viability at Therapeutically Relevant Concentrations: Selectivity Window Demonstrated for PMPC-1

In the Hinchliffe et al. (2018) study, minimum inhibitory concentration (MIC) assays demonstrated that 6-(phosphonomethyl)pyridine-2-carboxylic acid potentiates meropenem activity against MBL-producing bacteria, including clinical isolates, at concentrations at which eukaryotic cells remain viable, as assessed by three orthogonal fluorescent indicator dyes (Alamar Blue for metabolic activity, CFDA-AM for membrane integrity, and Neutral Red for lysosome integrity) after 24 h exposure [1]. The specific CC₅₀ or selectivity index was not explicitly tabulated; however, the authors state that potentiation occurred at concentrations where 'eukaryotic cells remain viable,' in contrast to non-selective chelators such as EDTA that exhibit cytotoxicity at concentrations required for MBL inhibition [1].

Cytotoxicity eukaryotic cell viability selectivity index mammalian cell safety therapeutic window

Structure–Activity Relationship Confirmation: The Phosphonomethyl Substituent as an Essential Pharmacophoric Element – SAR Data from Four Congeners

Systematic SAR analysis by Hinchliffe et al. (2018) demonstrates that the 6-phosphonomethyl substituent is the indispensable determinant of MBL inhibitory activity [1]. Picolinic acid (1, lacking the phosphonomethyl group) shows IC₅₀ >100 μM against IMP-1, NDM-1, and L1. 6-Methyl-2-picolinic acid (2, methyl replacing phosphonomethyl) is uniformly inactive (IC₅₀ >100 μM across all four MBLs). Removal of the 2-carboxylate from the PMPC scaffold (compound 4) increases IC₅₀ to 171–>1000 μM, representing a >450-fold loss of potency relative to 3a [1]. The hydroxylated analog (3b, PMPC-2) and the hydrophobic-substituted analog (3c, PMPC-3) show IC₅₀ values comparable to 3a (within 0.8–1.9-fold), indicating that the core phosphonomethyl-pyridine-carboxylate pharmacophore is both necessary and sufficient for low-μM MBL inhibition [1].

Structure-activity relationship SAR phosphonate pharmacophore scaffold hopping rational design

Validated Research and Industrial Application Scenarios for 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid Based on Quantitative Evidence


MBL Inhibitor Screening Cascade: Use as a Reference Inhibitor Control for NDM-1, VIM-2, IMP-1, and L1 Biochemical Assays

With verified Ki values of 0.07–1.1 μM across four MBL enzymes spanning subclasses B1 (IMP-1, VIM-2, NDM-1) and B3 (L1), 6-(phosphonomethyl)pyridine-2-carboxylic acid serves as a single-compound positive control for multi-target MBL inhibition panels. Its competitive, slow-binding mechanism without an isomerization step (as characterized by Hinchliffe et al., 2018 [1]) provides a well-defined kinetic signature for assay validation. Procurement of this single reference standard eliminates the need to maintain separate B1- and B3-selective control inhibitors.

Crystallographic Fragment Screening and Structure-Based Drug Design Against MBL Active Sites

The availability of two high-resolution co-crystal structures (PDB 5HH4: IMP-1 at 2.00 Å; PDB 5HH5: L1 at 1.80 Å) [1] makes 6-(phosphonomethyl)pyridine-2-carboxylic acid an ideal starting point for fragment-based lead discovery. The structurally characterized binding modes—preserving the binuclear zinc center in IMP-1 while generating a monozinc enzyme in L1—provide a rational basis for structure-guided optimization. Unlike dipicolinic acid, which strips zinc from the active site [2], PMPC-1 forms a stable, crystallographically tractable ternary complex amenable to soaking experiments.

Class II FBP Aldolase Inhibitor Development for Anti-Tuberculosis Drug Discovery

Against the M. tuberculosis Class II FBP aldolase, this compound achieves a second-order inhibition rate constant (270 M⁻¹ s⁻¹) comparable to the most potent inhibitor in its class (DMPS, 273 M⁻¹ s⁻¹) while offering a non-thiol chemotype free of the redox liabilities associated with thiol-based inhibitors [3]. Researchers pursuing aldolase-targeted antimycobacterial programs can use this compound as a phosphonate-based lead scaffold for further optimization.

Carbapenem Potentiation Assays: Evaluating β-Lactamase Inhibitor Combinations Against MBL-Producing Clinical Isolates

The demonstration that PMPC-1 potentiates meropenem activity against MBL-producing bacteria, including clinical isolates, at concentrations compatible with eukaryotic cell viability [1] supports its use as a tool compound in checkerboard synergy assays and time-kill studies. Its well-characterized, competitive inhibition mechanism enables unambiguous interpretation of pharmacodynamic interactions with β-lactam antibiotics.

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